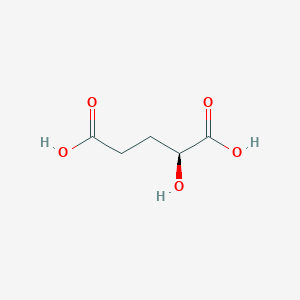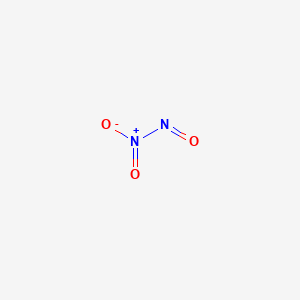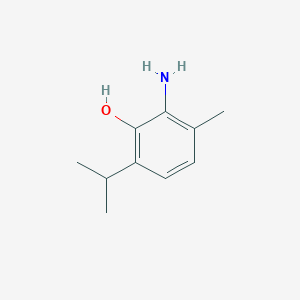
2-Amino-6-isopropyl-3-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-isopropyl-3-methylphenol, also known as AI3-15638, is a chemical compound with the molecular formula C10H15NO. It is a white crystalline powder that is commonly used in scientific research due to its interesting properties.
Wirkmechanismus
The exact mechanism of action of 2-Amino-6-isopropyl-3-methylphenol is not fully understood. However, it is believed to work by binding to specific targets in cells, such as enzymes or receptors, and altering their activity. This can lead to a variety of biochemical and physiological effects.
Biochemische Und Physiologische Effekte
Studies have shown that 2-Amino-6-isopropyl-3-methylphenol has a range of biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain bacterial strains, such as Staphylococcus aureus and Escherichia coli. It has also been shown to have antioxidant properties, which may be useful in preventing oxidative damage to cells. Additionally, 2-Amino-6-isopropyl-3-methylphenol has been investigated for its potential use in cancer treatment, as it has been shown to induce cell death in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Amino-6-isopropyl-3-methylphenol in lab experiments is its versatility. It can be used in a variety of different applications, from organic synthesis reactions to biological assays. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective option for many researchers.
However, there are also some limitations to using 2-Amino-6-isopropyl-3-methylphenol in lab experiments. For example, it can be toxic to cells at high concentrations, which may limit its use in certain applications. Additionally, it may not be compatible with certain solvents or reagents, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 2-Amino-6-isopropyl-3-methylphenol. One area of interest is exploring its potential as an antibacterial agent, particularly in the treatment of antibiotic-resistant infections. Additionally, further research could be done to investigate its potential use in cancer treatment, as well as its antioxidant properties and potential applications in other areas of biology and chemistry.
Conclusion:
In conclusion, 2-Amino-6-isopropyl-3-methylphenol is a versatile and interesting compound that has a range of potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. With further research, this compound may prove to be a valuable tool in a variety of different fields.
Wissenschaftliche Forschungsanwendungen
2-Amino-6-isopropyl-3-methylphenol has been used in a variety of scientific research applications. One of the most common uses is as a reagent in organic synthesis reactions. It has also been used as a ligand in coordination chemistry studies, as well as a fluorescent probe for detecting metal ions in biological systems. Additionally, 2-Amino-6-isopropyl-3-methylphenol has been investigated for its potential use as an antibacterial agent.
Eigenschaften
CAS-Nummer |
13366-69-3 |
|---|---|
Produktname |
2-Amino-6-isopropyl-3-methylphenol |
Molekularformel |
C10H15NO |
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
2-amino-3-methyl-6-propan-2-ylphenol |
InChI |
InChI=1S/C10H15NO/c1-6(2)8-5-4-7(3)9(11)10(8)12/h4-6,12H,11H2,1-3H3 |
InChI-Schlüssel |
SCBMXGBZXCDNLH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)C(C)C)O)N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)C(C)C)O)N |
Synonyme |
Phenol, 2-amino-3-methyl-6-(1-methylethyl)- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

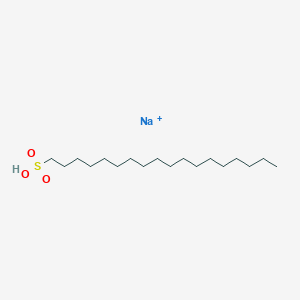
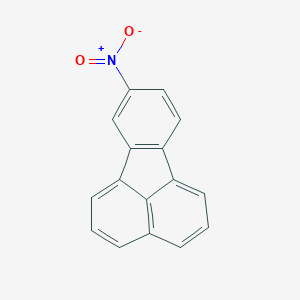
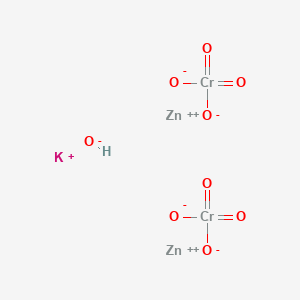
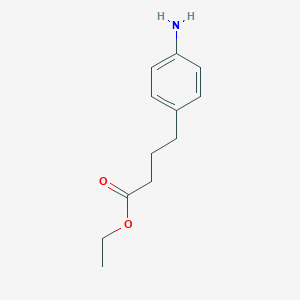
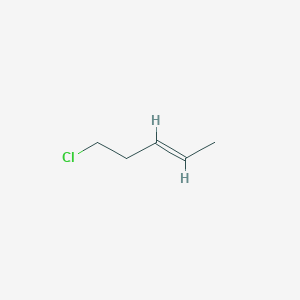


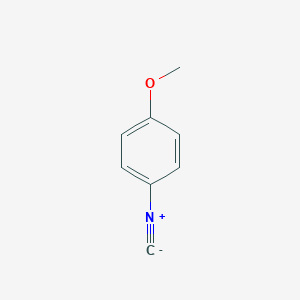
![[(3R,4S,5R)-3,4,5,6-Tetraacetyloxyhexyl] acetate](/img/structure/B78291.png)


